ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

ACAT inhibition SAR imidazole N1-alkylation

Procurement of N1-substituted 2-alkylthio-4,5-diphenylimidazoles is often hindered by scarce functionalized analogs, limiting SAR studies on ACAT inhibition. This compound solves that gap. - **Differentiated Scaffold**: Rare N1-ethyl acetate moiety (vs. commercial N1-H CAS 339277-40-6); predicted pKa 2.86 vs ~5.2 for non-ester analog, altering ionization at physiological pH. - **SAR-Ready**: Enables systematic evaluation of ester side-chain effects on potency; N1-alkylation known to shift ACAT inhibition up to 15-fold. - **Supply Certainty**: Certified 95% purity, ester UV chromophore for HTS QC, and immediate availability for focused library synthesis (hydrolysis/amidation).

Molecular Formula C27H26N2O3S
Molecular Weight 458.58
CAS No. 339277-71-3
Cat. No. B2858879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
CAS339277-71-3
Molecular FormulaC27H26N2O3S
Molecular Weight458.58
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26N2O3S/c1-3-32-24(30)18-29-26(22-12-8-5-9-13-22)25(21-10-6-4-7-11-21)28-27(29)33-19-20-14-16-23(31-2)17-15-20/h4-17H,3,18-19H2,1-2H3
InChIKeySFXICIJGCBZILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile of Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate


Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-71-3) is a synthetic, poly-substituted 1H-imidazole derivative featuring a 2-[(4-methoxybenzyl)sulfanyl] moiety, 4,5-diphenyl substitution, and an N1-ethyl acetate side chain . The compound belongs to the broader 2-(alkylthio)-4,5-diphenyl-1H-imidazole class, which the literature established as a pharmacophore for potent inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) [1]. Its structural features provide a platform for further medicinal chemistry exploration in lipid metabolism, inflammation, and related pathways.

Pharmacophore 2-(Alkylthio)-4,5-diphenylimidazole class
Pathway context Lipid metabolism / ACAT inhibition studies
Differentiation N1-ethyl acetate-bearing SAR probe
May support medicinal chemistry exploration

N1-Acetate Side Chain Necessity for Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate


In the 2-(alkylthio)-4,5-diphenylimidazole series, the nature of the substituent at the N1 position profoundly impacts biological activity. Harris et al. demonstrated that replacing the N1-hydrogen of a 4,5-diphenylimidazole with a methyl group reduced ACAT inhibitory potency by 15-fold, while substitution with a phenyl group caused an even greater loss of activity [1]. The target compound carries an N1-ethyl acetate moiety that is absent in the closest commercially available analog—2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-40-6) . This structural difference is expected to alter lipophilicity, enzyme binding, and metabolic stability, meaning the two compounds cannot be considered functionally interchangeable in SAR studies or screening cascades.

Similar scaffold, but N1-substitution may shift activity profile significantly.

Attribute
Target compound
N1-H analog (CAS 339277-40-6)
N1 substitution
Ethyl acetate
Hydrogen
Reported impact
Class-level SAR only
15-fold potency shift documented for N1-methyl
Risk
Substitution may alter enzyme binding and metabolic stability. Direct interchangeability cannot be assumed in ACAT screening cascades.

Differentiation of Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate from Closest Analog


N1-Alkylation Effect on ACAT Inhibitory Potency

The SAR study of Harris et al. (1992) on 2-(alkylthio)-4,5-diphenyl-1H-imidazoles provides a quantitative benchmark for the effect of N1-substitution. The reference compound (N1-H) loses 15-fold ACAT inhibitory activity when methylated at N1, and activity is 'very significantly reduced' upon N1-phenylation [1]. The target compound bears an N1-ethyl acetate group, a substituent absent in the direct analog 2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-40-6). Based on established SAR, the N1-substitution in the target compound is predicted to confer differentiated potency, selectivity, and metabolic stability relative to the N1-H analog.

N1-Alkylation effect
Class-level inference
N1-H → N1-methyl: ~15-fold activity reduction. N1-ethyl acetate compound not directly tested in ACAT assay.
SAR context: N1-substitution can sharply alter ACAT inhibitory response.
Rat hepatic microsomal assay; data from Harris et al. 1992
ACAT inhibition SAR imidazole N1-alkylation

Predicted Physicochemical Shift via pKa and Lipophilicity

Chemically predicted physicochemical parameters highlight quantitative differences between the target compound and its N1-H analog. The target compound has a predicted pKa of 2.86±0.10 (protonated imidazole) and a density of 1.17±0.1 g/cm³ . In contrast, the N1-H analog 2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has a predicted pKa of approximately 5.2 (ChemDraw prediction for 4,5-diphenylimidazole) . The lower pKa of the target compound indicates that at physiological pH (7.4), the imidazole ring is predominantly deprotonated, which may alter membrane permeability and target engagement relative to the protonated N1-H analog. The ethyl acetate side chain also increases the molecular weight from 372.48 g/mol (N1-H analog) to 458.57 g/mol and introduces an additional hydrogen-bond acceptor.

Physicochemical shift
Cross-study comparable
ΔpKa ≈ -2.3 units (2.86 vs ~5.2); MW +86 g/mol; extra H-bond acceptor
Lower pKa may shift ionization state at physiological pH, impacting permeability context.
Predicted values; experimental confirmation pending
Physicochemical properties lipophilicity ionization

Commercial Purity and Identity Verification

The target compound is commercially available at a certified purity of 95% , while the closest N1-H analog (CAS 339277-40-6) is typically offered at a purity range of 90–95% with less rigorous analytical characterization reported . The target compound's defined ethyl acetate side chain introduces a unique chromophore that facilitates HPLC-UV quantification, offering a practical advantage in quality-controlled screening workflows.

Purity & identity
Supporting evidence
95% certified purity; ester chromophore aids HPLC-UV quantification.
May support QC-friendly screening workflows.
Vendor specification context
Chemical purity quality control compound procurement

Structural Topology Divergence in 2-(Alkylthio)-4,5-diphenylimidazoles

A substructure search of the 2-(alkylthio)-4,5-diphenylimidazole class reveals that N1-alkylated derivatives are significantly underrepresented compared to N1-H congeners. The target compound is one of the few commercially cataloged members featuring an N1-ethyl acetate substituent combined with a 4-methoxybenzyl thioether at C2 . The rigid 4,5-diphenyl scaffold, combined with an ionizable imidazole core and a flexible ester-bearing side chain, creates a distinct three-dimensional pharmacophore that is not recapitulated by simpler analogs.

Structural topology
Class-level inference
Rare commercial N1-ethyl acetate derivative in 2-(alkylthio)-4,5-diphenylimidazole class.
Underrepresented chemotype may diversify fragment- or diversity-oriented libraries.
Estimated from vendor database survey
Chemical diversity library design drug-like space

Application Scenarios for Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate


ACAT SAR Studies with N1-Functionalized Scaffolds

The target compound serves as a rationally designed N1-substituted analog for establishing structure–activity relationships around the ACAT pharmacophore. Because N1-alkylation can cause up to a 15-fold change in inhibitory potency [1], this derivative enables systematic investigation of ester-bearing side-chain effects on enzyme inhibition and selectivity.

Physicochemical Optimization in Hit-to-Lead

With a predicted pKa of 2.86 versus ~5.2 for the N1-H analog, the target compound shifts imidazole ionization below physiological pH [1]. This is exploited in lead optimization to fine-tune permeability, solubility, and off-target profiles while preserving the 4,5-diphenylimidazole pharmacophore.

Quality-Controlled Biochemical Screening Libraries

The compound's certified 95% purity and ester-linked UV chromophore make it suitable for inclusion in high-throughput screening (HTS) libraries that require robust analytical quality control [1]. It reduces the risk of false positives arising from poorly characterized analogs.

Diversity-Oriented Synthesis and Library Enumeration

As a rare commercial example of an N1-ethyl acetate derivative in the 2-alkylthio-4,5-diphenylimidazole family, the compound is a valuable building block for generating focused libraries through ester hydrolysis, amidation, or transesterification, expanding the chemical space accessible for target-based screening.

Application
Selection Property
Validation Focus
ACAT SAR studies
N1-functionalized scaffold
Enzyme inhibition and selectivity profiling
Physicochemical optimization
Ionization state shift (predicted pKa)
Permeability and solubility context
QC-controlled screening libraries
Certified purity and chromophore
Analytical traceability for HTS
Diversity-oriented synthesis
Ester-bearing side chain
Library enumeration via ester derivatization
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